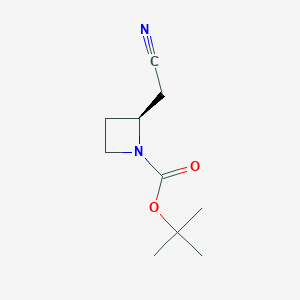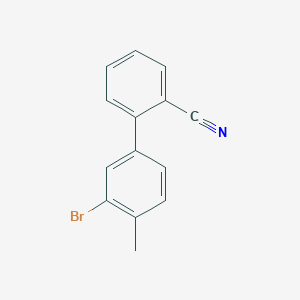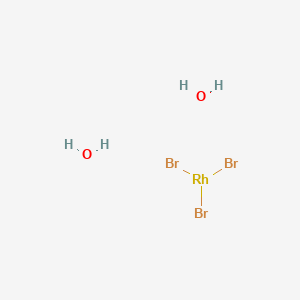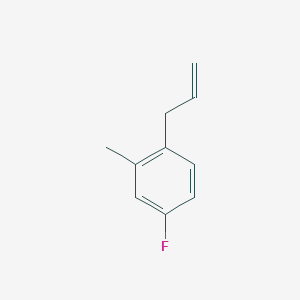
3-(4-Fluoro-2-methylphenyl)-1-propene, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-methylphenyl)-1-propene, also known as 4-Fluoro-2-methylphenylpropene, is a colorless, volatile liquid with a melting point of -42.5°C and a boiling point of 67.5°C. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material for the manufacture of several other organic compounds, including polymers and plastics.
科学的研究の応用
3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, as a reactant in chemical reactions, and as a catalyst in polymerization reactions. It is also used as a model compound in the study of reaction mechanisms and in the development of new synthetic strategies.
作用機序
The mechanism of action of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene is not fully understood. However, it is believed to be involved in several biochemical and physiological processes, including the regulation of gene expression and the metabolism of proteins and carbohydrates. It is also believed to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(this compoundethylphenyl)-1-propene are not fully understood. However, it is believed to play a role in the regulation of gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. It is also believed to have antioxidant, anti-inflammatory, and anti-cancer activities.
実験室実験の利点と制限
The use of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available starting material for the synthesis of a variety of organic compounds. It is also a highly volatile compound, which makes it easy to purify by distillation or crystallization. Additionally, it is a stable compound and can be stored for extended periods of time without significant degradation.
However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with other compounds in the presence of acid catalysts. Additionally, it is a relatively toxic compound and should be handled with care.
将来の方向性
The future directions for 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new synthetic strategies. It could also be used in the study of reaction mechanisms and in the development of new catalysts. Additionally, it could be used as a model compound in the study of biochemical and physiological processes, such as gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. Finally, it could be used as a reagent in organic synthesis and as a reactant in chemical reactions.
合成法
3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene can be synthesized by a variety of methods, including the reaction of 4-fluoro-2-methylphenol with propene in the presence of an acid catalyst. This reaction is reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization. Another method involves the reaction of 4-fluoro-2-methylphenol with ethylene in the presence of an acid catalyst. This reaction is also reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization.
特性
IUPAC Name |
4-fluoro-2-methyl-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPNFMOONFGUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


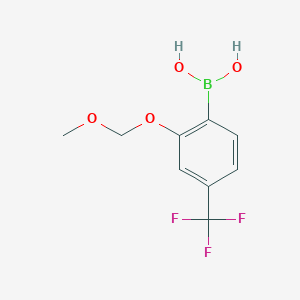
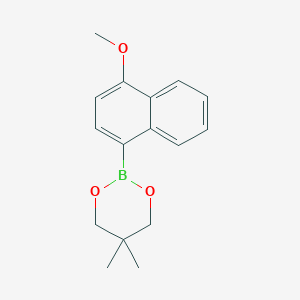
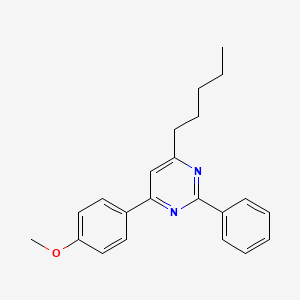





![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
